methyl 4-{[3-(1-pyrrolidinyl)propanoyl]amino}benzoate
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Overview
Description
Methyl 4-{[3-(1-pyrrolidinyl)propanoyl]amino}benzoate is an organic compound with the molecular formula C15H20N2O3 It is a derivative of benzoic acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3-(1-pyrrolidinyl)propanoyl]amino}benzoate typically involves the following steps:
Formation of the amide bond: The starting material, 4-aminobenzoic acid, is reacted with 3-(1-pyrrolidinyl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.
Esterification: The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(1-pyrrolidinyl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[3-(1-pyrrolidinyl)propanoyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{[3-(1-pyrrolidinyl)propanoyl]amino}benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, potentially inhibiting or activating certain pathways. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Lacks the pyrrolidine ring and has different biological properties.
Methyl 4-{[3-(1-piperidinyl)propanoyl]amino}benzoate: Contains a piperidine ring instead of a pyrrolidine ring, leading to different chemical and biological properties.
Methyl 4-{[3-(1-morpholinyl)propanoyl]amino}benzoate: Contains a morpholine ring, which affects its reactivity and applications.
Uniqueness
Methyl 4-{[3-(1-pyrrolidinyl)propanoyl]amino}benzoate is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 4-(3-pyrrolidin-1-ylpropanoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-15(19)12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-3-10-17/h4-7H,2-3,8-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFFGRCNRNJNKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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